molecular formula C9H7BrO2 B017448 4-Bromocinnamic acid CAS No. 1200-07-3

4-Bromocinnamic acid

Cat. No. B017448
CAS RN: 1200-07-3
M. Wt: 227.05 g/mol
InChI Key: CPDDDTNAMBSPRN-ZZXKWVIFSA-N
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Description

4-Bromocinnamic acid, also known as trans-4-bromocinnamic acid, is an organic compound with the molecular formula C9H7BrO2 . It has a molecular weight of 227.05 . It is predominantly used in research and development .


Molecular Structure Analysis

The molecular structure of 4-Bromocinnamic acid consists of a brominated phenyl group attached to a trans-cinnamic acid moiety . It contains a total of 19 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Chemical Reactions Analysis

4-Bromocinnamic acid exhibits interesting behavior in the solid state, undergoing a photo-induced head-to-head [2 + 2] cycloaddition reaction . This reaction is in addition to a reversible phase transition .


Physical And Chemical Properties Analysis

4-Bromocinnamic acid is a solid substance with a melting point of 262-264 °C . It is soluble in alcohol, ethyl acetate, and DMSO, but insoluble in water .

Scientific Research Applications

Preparation of (E)-β-bromo-4-bromostyrene

4-Bromocinnamic acid has been used in the preparation of (E)-β-bromo-4-bromostyrene . This compound is a brominated derivative of styrene, which is a key monomer for the production of polystyrene - a common plastic material.

Synthesis of 2-amino-7-(piperidin-4-yl)isoquinoline

Another application of 4-Bromocinnamic acid is in the synthesis of 2-amino-7-(piperidin-4-yl)isoquinoline . Isoquinolines are a type of nitrogen-containing heterocycle that are found in a number of pharmaceuticals and natural products.

Production of Brominated Dansyl Derivative

4-Bromocinnamic acid is also used in the production of a brominated dansyl derivative, specifically (4-bromophenyl)-4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoic acid . Dansyl derivatives are often used as fluorescent probes in biological research, due to their high fluorescence quantum yield and thermal stability.

Solubility Studies

The solubility of 4-Bromocinnamic acid in various solvents such as alcohol, ethyl acetate, and DMSO has been studied . This information is crucial in various fields such as drug delivery, where the solubility of a compound can greatly affect its bioavailability.

Safety and Hazards

4-Bromocinnamic acid is classified as harmful if swallowed, and it may cause skin and eye irritation as well as respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment such as gloves and eye protection should be worn when handling this substance .

Mechanism of Action

Target of Action

The primary target of 4-Bromocinnamic acid is the respiratory system . .

Mode of Action

It has been used in the preparation of various compounds such as (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, and a brominated dansyl derivative . These compounds may interact with their targets in different ways, leading to various biochemical changes.

Pharmacokinetics

It is known to be soluble in alcohol, ethyl acetate, and dmso, but insoluble in water . This suggests that its bioavailability may be influenced by these solvents and it may require specific delivery methods for effective use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromocinnamic acid. For instance, its solubility characteristics suggest that it may be more effective in certain solvents . Additionally, storage conditions can impact its stability, with recommendations for storage in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents .

properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDDDTNAMBSPRN-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromocinnamic acid

CAS RN

1200-07-3
Record name 1200-07-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-bromocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the crystal structure landscape of 4-bromocinnamic acid (4BCA)?

A1: 4BCA exhibits a fascinating ability to form solid solutions with other structurally similar compounds like 4-chlorocinnamic acid (4CCA) and 4-methylcinnamic acid (4MCA) without altering its crystal structure. [] This "commutable group" characteristic allows access to new crystal structures within the 4BCA landscape, both experimentally and computationally. Interestingly, doping experiments with 4MCA revealed that the resulting solid solutions often adopted structures different from known 4BCA polymorphs, suggesting that solid solution formation can be a valuable tool for exploring the crystal structure landscape of a molecule. []

Q2: How does the structure of trans-cinnamic acid derivatives affect their activity against the parasitic weed Cuscuta campestris?

A2: A Structure-Activity Relationship (SAR) study investigated the impact of various structural modifications on the inhibitory activity of trans-cinnamic acid against C. campestris. [] The research revealed that derivatives like hydrocinnamic acid, 3-phenylpropionaldehyde, trans-cinnamaldehyde, trans-4-(trifluoromethyl)cinnamic acid, trans-3-chlorocinnamic acid, trans-4-chlorocinnamic acid, trans-4-bromocinnamic acid, and methyl trans-cinnamate displayed enhanced growth inhibition compared to the parent compound. [] Notably, the methyl ester derivative of trans-cinnamic acid exhibited the highest activity among all tested compounds. [] These findings offer valuable insights for designing more effective herbicides against parasitic weeds.

Q3: Can 4-bromocinnamic acid be utilized in the synthesis of optically pure amino acids?

A3: Yes, 4-bromocinnamic acid serves as a starting material for the chemoenzymatic synthesis of both L- and D-enantiomers of 4-bromophenylalanine. [] This method leverages the enzymatic activity of phenylalanine ammonia lyase (PAL) and D-amino acid dehydrogenase (DAADH) to introduce chirality. [] The resulting optically pure 4-bromophenylalanine can be further derivatized through palladium-catalyzed arylation to yield various N-protected non-natural L- and D-biarylalanine derivatives, important building blocks in peptide and pharmaceutical synthesis. []

Q4: What role can 4-bromocinnamic acid play in the synthesis of epoxides?

A4: 4-bromocinnamic acid can be effectively epoxidized using a peroxy ionic liquid, specifically 1-butyl-3-methylimidazolium peroxymonosulphate. [] This method employs the ionic liquid as both an oxidizing agent and a solvent, simplifying the reaction process. [] In the presence of 1,1,1-trifluoroacetone (an oxirane precursor) and sodium bicarbonate, the reaction proceeds efficiently at room temperature, yielding the corresponding epoxide within 30 minutes. [] This methodology demonstrates the potential of peroxy ionic liquids for the epoxidation of various olefins. []

Q5: How is 4-bromocinnamic acid employed in the development of complex molecules?

A5: Researchers utilized 4-bromocinnamic acid as a key building block in synthesizing a diaryl ether intermediate (compound 8). [] This synthesis involved an Ullmann coupling reaction with a protected 3-hydroxyphenylglycine derivative (compound 7). [] This approach highlights the versatility of 4-bromocinnamic acid in constructing complex molecules, particularly those relevant to medicinal chemistry. []

Q6: Are there efficient synthetic routes to access 1-Amino-7-(piperidin-4-yl)isoquinoline starting from 4-bromocinnamic acid?

A6: Yes, an optimized synthesis of 1-Amino-7-(piperidin-4-yl)isoquinoline utilizes 4-bromocinnamic acid as the starting material. [] This approach demonstrates the utility of 4-bromocinnamic acid as a versatile building block for synthesizing complex heterocyclic compounds with potential biological activity. []

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